Ornidazole

Trichomonas vaginitis Clinical efficacy Meta-analysis

Pharmaceutical development teams should prioritize high-purity Ornidazole over other nitroimidazoles for its quantifiable clinical advantages. Evidence shows a 6.23-fold higher odds of cure for trichomoniasis and superior single-dose efficacy (84.5% cure rate in bacterial vaginosis) compared to metronidazole, driven by a 14.4-hour elimination half-life. Its racemic nature offers a distinct pharmacological profile; specifically, the (S)-enantiomer demonstrates lower CNS toxicity while maintaining anti-anaerobic activity, making it ideal for next-generation antiprotozoal drugs with improved safety profiles.

Molecular Formula C7H10ClN3O3
Molecular Weight 219.62 g/mol
CAS No. 16773-42-5
Cat. No. B1677491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnidazole
CAS16773-42-5
SynonymsOrnidazole
Ro 7 0207
Ro 7-0207
Ro 70207
Ro-70207
Ro7 0207
Ro7-0207
Ro70207
Tiberal
Molecular FormulaC7H10ClN3O3
Molecular Weight219.62 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
InChIInChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3
InChIKeyIPWKIXLWTCNBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ornidazole (CAS 16773-42-5): A Third-Generation 5-Nitroimidazole for Anaerobic and Protozoal Infections


Ornidazole is a third-generation 5-nitroimidazole derivative with established antiprotozoal and antibacterial activity against anaerobic organisms [1]. It is characterized by the presence of a chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers [2]. As a member of the nitroimidazole class, it undergoes reductive activation within anaerobic microorganisms to form toxic intermediates that damage DNA and inhibit nucleic acid synthesis [1]. Ornidazole is indicated for the treatment of infections caused by susceptible strains of anaerobic bacteria and pathogenic protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica [3]. Its pharmacokinetic profile and clinical utility are often compared with other nitroimidazoles, particularly metronidazole, tinidazole, and secnidazole.

Why Ornidazole (16773-42-5) Cannot Be Readily Substituted: Pharmacokinetic and Enantiomeric Distinctions


Ornidazole, despite belonging to the 5-nitroimidazole class, exhibits quantifiable differences in pharmacokinetic behavior, enantiomer-specific efficacy and toxicity profiles, and clinical performance metrics that preclude simple substitution with metronidazole, tinidazole, or secnidazole. The racemic nature of ornidazole provides a distinct pharmacological profile, with the (S)-enantiomer (L-ornidazole) demonstrating significantly lower central nervous system toxicity and higher anti-anaerobic activity compared to the (R)-enantiomer or the racemate [1]. Furthermore, ornidazole's extended elimination half-life and higher fecal excretion fraction relative to metronidazole directly influence dosing regimens and hepatic impairment considerations [2]. These factors establish a scientific basis for preferential selection in specific clinical and industrial scenarios.

Quantitative Differentiation of Ornidazole: Head-to-Head Evidence vs. Metronidazole, Tinidazole, and Secnidazole


Superior Cure Rate vs. Metronidazole in Trichomonas Vaginitis: A Meta-Analysis

A systematic review and meta-analysis of 20 randomized controlled trials (N=2,572 patients) directly comparing ornidazole with metronidazole for the treatment of trichomonas vaginitis found that ornidazole was associated with a significantly higher clinical cure rate. The analysis reported a pooled odds ratio (OR) of 6.23 (95% CI: 4.47 to 8.70, P < 0.00001) in favor of ornidazole [1]. No significant difference in adverse reaction incidence was observed between the two agents.

Trichomonas vaginitis Clinical efficacy Meta-analysis

Extended Elimination Half-Life: Ornidazole vs. Metronidazole

A comparative pharmacokinetic study in healthy human volunteers (N=4) receiving single oral doses of 750 mg of either ornidazole or metronidazole demonstrated that the mean plasma elimination half-life (t½) of ornidazole was 14.4 hours, which is 1.7-fold longer than the 8.4 hours observed for metronidazole [1]. Both drugs exhibited low plasma protein binding (<15%) and similar volumes of distribution. Additionally, fecal excretion of radioactivity accounted for 22.1% of the administered ornidazole dose versus only 13.9% for metronidazole, indicating a higher degree of biliary elimination for ornidazole [1].

Pharmacokinetics Half-life Dosing interval

Enantiomer-Specific Toxicity and Efficacy: L-Ornidazole vs. Racemate and D-Ornidazole

Patent disclosures describe that the (S)-enantiomer of ornidazole (L-ornidazole) exhibits significantly lower central nervous system toxicity and higher anti-anaerobic activity compared to both the (R)-enantiomer (D-ornidazole) and the racemic mixture. Specifically, L-ornidazole is reported to have lower central nervous inhibitory effects and superior pharmacokinetic characteristics, with anti-anaerobic activity slightly better than the racemate [1]. Furthermore, enantiomerically pure L-ornidazole is claimed to provide higher efficacy and lower CNS toxicity over the existing racemic ornidazole drug product [2].

Enantiomer Stereoselectivity CNS toxicity Anti-anaerobic activity

In Vitro Potency Against Trichomonas vaginalis: Ornidazole Demonstrates Lowest MIC Among 5-Nitroimidazoles

In a study of 94 clinical isolates of Trichomonas vaginalis, the mean minimum inhibitory concentration (MIC) of ornidazole was 0.5 ± 0.7 mg/L, which was numerically lower than the mean MICs reported for metronidazole (2.25 ± 2.8 mg/L), tinidazole (1.11 ± 1.5 mg/L), and secnidazole (1.11 ± 1.5 mg/L) [1]. Using an MIC breakpoint of <2 mg/L for susceptibility, only 11% of isolates tested were classified as intermediate for ornidazole, compared with 28% for metronidazole, 18% for tinidazole, and 24% for secnidazole [2].

MIC Trichomonas vaginalis Susceptibility testing

Comparative Efficacy in Bacterial Vaginosis: Ornidazole and Tinidazole Outperform Metronidazole

A comparative study evaluating single-dose oral regimens of metronidazole, tinidazole, secnidazole, and ornidazole in women with bacterial vaginosis reported 4-week cure rates. Ornidazole and tinidazole both achieved a cure rate of 84.5%, while metronidazole demonstrated a significantly lower cure rate of 65.7% (P < 0.001) [1]. Secnidazole had a cure rate of 80.2% (P = NS). A separate systematic review and network meta-analysis corroborated these findings, showing that ornidazole had a better clinical cure rate than secnidazole, with a risk ratio (RR) of 1.22 (95% CI: 1.10-1.34) [2].

Bacterial vaginosis Cure rate Comparative trial

Targeted Research and Industrial Applications for Ornidazole Based on Differentiating Evidence


Enantiomerically Pure L-Ornidazole for CNS-Sparing Formulations

Pharmaceutical development teams seeking to mitigate central nervous system adverse events associated with nitroimidazole therapy should prioritize procurement of high-purity (S)-ornidazole (L-ornidazole) over the racemic mixture. Patent evidence indicates that L-ornidazole exhibits significantly lower CNS inhibitory effects and superior pharmacokinetic properties compared to both D-ornidazole and the racemate, while maintaining or slightly exceeding anti-anaerobic activity [1]. This scenario is particularly relevant for creating next-generation antiprotozoal and anti-anaerobic drugs with improved safety profiles, especially for patient populations susceptible to neurological side effects.

Single-Dose Regimens for Improved Patient Compliance in Protozoal Infections

Healthcare providers and public health programs aiming to improve treatment adherence for trichomoniasis and bacterial vaginosis should consider ornidazole over metronidazole. The extended elimination half-life of 14.4 hours [1] enables effective single-dose therapy, as demonstrated by the 84.5% cure rate in bacterial vaginosis [2] and the 6.23-fold higher odds of cure in trichomoniasis compared to metronidazole [3]. This single-dose advantage reduces pill burden, minimizes the risk of incomplete treatment courses, and can simplify mass drug administration programs in resource-limited settings.

High-Potency Antiprotozoal Screening and Reference Standard Use

Research laboratories conducting in vitro susceptibility testing of Trichomonas vaginalis or other anaerobic protozoa should utilize ornidazole as a reference compound due to its potent and well-characterized activity. The mean MIC of 0.5 mg/L against clinical isolates [1] positions ornidazole as one of the most potent 5-nitroimidazoles, making it a valuable positive control and comparator in drug discovery and resistance surveillance programs. Its distinct chiral properties also make it an ideal standard for analytical method development, including chiral chromatography for enantiomeric purity assessment.

Drug-Drug Interaction Studies Involving CYP3A4 and Biliary Excretion

Preclinical and clinical pharmacology teams investigating nitroimidazole pharmacokinetics should consider ornidazole when modeling hepatic metabolism and biliary elimination pathways. The higher fecal excretion fraction (22.1% of dose) relative to metronidazole (13.9%) [1] suggests a greater role for biliary excretion and potential for enterohepatic recirculation. This characteristic, combined with its hepatic clearance profile and longer half-life, makes ornidazole a relevant probe substrate for studying drug-drug interactions involving CYP enzymes and transporters, as well as for evaluating the impact of hepatic impairment on drug disposition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ornidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.